molecular formula C20H19NOSe B14524938 N-Benzyl-4-methoxy-2-(phenylselanyl)aniline CAS No. 62336-72-5

N-Benzyl-4-methoxy-2-(phenylselanyl)aniline

Cat. No.: B14524938
CAS No.: 62336-72-5
M. Wt: 368.3 g/mol
InChI Key: DVYFFXTZRPTGQG-UHFFFAOYSA-N
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Description

N-Benzyl-4-methoxy-2-(phenylselanyl)aniline is an organic compound that has garnered attention in various fields of scientific research due to its unique chemical structure and properties. This compound is characterized by the presence of a benzyl group, a methoxy group, and a phenylselanyl group attached to an aniline backbone. Its distinct structure allows it to participate in a variety of chemical reactions and makes it a valuable molecule for research in chemistry, biology, and medicine.

Properties

CAS No.

62336-72-5

Molecular Formula

C20H19NOSe

Molecular Weight

368.3 g/mol

IUPAC Name

N-benzyl-4-methoxy-2-phenylselanylaniline

InChI

InChI=1S/C20H19NOSe/c1-22-17-12-13-19(21-15-16-8-4-2-5-9-16)20(14-17)23-18-10-6-3-7-11-18/h2-14,21H,15H2,1H3

InChI Key

DVYFFXTZRPTGQG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NCC2=CC=CC=C2)[Se]C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-4-methoxy-2-(phenylselanyl)aniline typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 4-methoxyaniline with benzyl chloride in the presence of a base to form N-benzyl-4-methoxyaniline. This intermediate is then reacted with a phenylselanyl reagent, such as phenylselanyl chloride, under appropriate conditions to yield the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-4-methoxy-2-(phenylselanyl)aniline can undergo various types of chemical reactions, including:

    Oxidation: The phenylselanyl group can be oxidized to form selenoxide derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylselanyl group can yield selenoxide derivatives, while reduction of a nitro group would produce an amine.

Scientific Research Applications

N-Benzyl-4-methoxy-2-(phenylselanyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism by which N-Benzyl-4-methoxy-2-(phenylselanyl)aniline exerts its effects involves its interaction with specific molecular targets. For instance, it has been found to activate the Oct4 pathway, which plays a crucial role in the differentiation of spermatogonial stem cells . This activation promotes spermatogenesis, highlighting its potential as a therapeutic agent for azoospermia.

Comparison with Similar Compounds

Similar Compounds

    N-Benzyl-4-methoxyaniline: Lacks the phenylselanyl group, which may result in different chemical reactivity and biological activity.

    N-Benzyl-4-methoxy-2-(phenylthio)aniline: Contains a phenylthio group instead of a phenylselanyl group, which can affect its chemical properties and reactions.

Uniqueness

N-Benzyl-4-methoxy-2-(phenylselanyl)aniline is unique due to the presence of the phenylselanyl group, which imparts distinct chemical and biological properties. This group can participate in specific reactions, such as oxidation to selenoxides, and can influence the compound’s interaction with biological targets, making it a valuable molecule for research and potential therapeutic applications.

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